molecular formula C15H18FN3O2S B1663664 Ripasudil CAS No. 223645-67-8

Ripasudil

Cat. No. B1663664
M. Wt: 323.4 g/mol
InChI Key: QSKQVZWVLOIIEV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ripasudil, also known by the trade name Glanatec, is a rho kinase inhibitor drug used for the treatment of glaucoma and ocular hypertension . It was first approved for treatment in Japan in September 2014 . Ripasudil’s mechanism of action affects intraocular pressure, or IOP, "by directly acting on the trabecular meshwork, thereby increasing conventional outflow through the Schlemm’s canal" .


Synthesis Analysis

A UV-spectrophotometric technique has been developed and validated for the quantitative estimation of ripasudil hydrochloride hydrate in pure and ophthalmic formulations . The objective of this research was to screen a solvent system in which ripasudil hydrochloride hydrate can be completely solubilized .


Molecular Structure Analysis

Ripasudil has a molecular formula of C15H18FN3O2S and a molecular weight of 323.39 . It is a small molecule and a derivative of fasudil .


Chemical Reactions Analysis

Ripasudil has been shown to change cell morphology, reduce the distribution of F-actin and fibronectin, and decrease the levels of certain inflammatory cytokines .


Physical And Chemical Properties Analysis

Ripasudil has a molecular weight of 395.88 and is soluble in HPLC-grade distilled water .

Safety And Hazards

Ripasudil has been found to be safe and effective in patients with glaucoma or ocular hypertension during routine care . Adverse drug reactions (ADRs) occurred in some patients, the most common of which were conjunctival hyperemia and blepharitis .

Future Directions

Ripasudil has shown potential as a treatment for secondary glaucoma in patients with HTLV-1-associated uveitis by modulating cytoskeletal organization and alleviating inflammation in HTLV-1-infected human trabecular meshwork cells . Further clinical studies are needed to explore the effectiveness of ripasudil for the treatment of secondary glaucoma associated with HTLV-1-associated uveitis .

properties

IUPAC Name

4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2S/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14/h2,4-5,9-11,17H,3,6-8H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKQVZWVLOIIEV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001025609
Record name Ripasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ripasudil is a highly selective and potent Rho-associated coiled/coil-containing kinase protein (ROCK) inhibitor. Rho-kinase (ROCK) is an effector protein of Rho which binds with Rho to form a Rho/Rho-kinase complex. This complex then regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth and gene expression. ROCK comes in 2 isoforms: ROCK-1 and ROCK-2 and these two isoforms are distributed widely in our tissues including ocular tissues such as the iris, retina, trabecular meshwork and ciliary muscles. Atypical regulation of ROCK levels is involved in the pathogenesis of diseases such as glaucoma, ocular hypertension, cataracts and other retinal disorders. Ripasudil acts as very highly selective and potent inhibitor with an IC50 of Ripasudil with ROCK-1 of 0.051 umol/L and with ROCK-2 of 0.019 umol/L. ROCK inhibitors have efficacy in reducing IOP by acting on the trabecular meshwork in the eye directly to increase conventional outflow through the Schlemm’s canal. Ripasudil will inhibit ROCK and induce cytoskeletal changes including the retraction and rounding of cell bodies and cause disruption of actin bundles in this trabecular meshwork. This can reduce the compaction of trabecular meshwork tissue and eventually result in increased aqueous outflow in the eye and reduced resistance to fluid flow. Thus, Ripasudil is effective by inducing cytoskeletal changes which are depending on ROCK inhibition. Ripasudil decreases IOP by increasing outflow facility along with modulating the behavior of trabecular meshwork cells and Schlemm’s canal endothelial (SCE) cell permeability along with a disruption of the tight junction. When Ripasudil is used in combination with prostaglandin analogues it results in increased uveoscleral outflow and when used in combination with beta blockers it results in reduced aqueous production.
Record name Ripasudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ripasudil

CAS RN

223645-67-8
Record name Ripasudil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223645-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ripasudil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223645678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ripasudil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13165
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ripasudil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001025609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RIPASUDIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11978226XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ripasudil
Reactant of Route 2
Ripasudil
Reactant of Route 3
Ripasudil
Reactant of Route 4
Ripasudil
Reactant of Route 5
Ripasudil
Reactant of Route 6
Reactant of Route 6
Ripasudil

Citations

For This Compound
1,860
Citations
KP Garnock-Jones - Drugs, 2014 - Springer
… As a result of this mechanism of action, ripasudil may offer … milestones in the development of ripasudil leading to the first … of treatment with twice daily ripasudil 0.2 %, ripasudil 0.4 % and …
Number of citations: 212 link.springer.com
S Kusuhara, M Nakamura - Clinical Ophthalmology, 2020 - Taylor & Francis
… With regard to efficacy, ripasudil is expected to lower IOP in almost all glaucoma … ripasudil. In patient selection, current evidence-based information on the safety and efficacy of ripasudil …
Number of citations: 31 www.tandfonline.com
N Okumura, Y Okazaki, R Inoue… - … & visual science, 2016 - iovs.arvojournals.org
… ripasudil eye drops to treat corneal endothelial injuries. … tested the feasibility of repositioning ripasudil as a treatment for … Here we showed that ripasudil treatment promotes in vitro CEC …
Number of citations: 124 iovs.arvojournals.org
S Kusuhara, A Katsuyama, W Matsumiya… - Graefe's Archive for …, 2018 - Springer
… ripasudil at Kobe University Hospital. We analyzed the median intraocular pressure (IOP) reductions after ripasudil … of ripasudil in a consecutive series of eyes with uveitic glaucoma. …
Number of citations: 23 link.springer.com
AS Goldstein, BT Aldrich, JM Skeie… - Journal of ocular …, 2018 - liebertpub.com
… of ripasudil hydrochloride hydrate (ripasudil) for the treatment of glaucoma and ocular hypertension. Ripasudil … Similar to other model ROCK inhibitors, ripasudil has also been shown to …
Number of citations: 13 www.liebertpub.com
T Inoue, H Tanihara - Expert opinion on pharmacotherapy, 2017 - Taylor & Francis
… effect of ripasudil was immediate, and … of ripasudil on the aqueous humor dynamics of rabbits, significant increases in outflow facility were observed after the instillation of 0.4% ripasudil …
Number of citations: 36 www.tandfonline.com
Z Gao, Q Li, Y Zhang, X Gao, H Li, Z Yuan - BMC ophthalmology, 2020 - Springer
… Ripasudil was the inhibitor of ROCK pathway and used as a drug for the treatment of … of the ripasudil could reduce the intraocular pressure (IOP) of eyes [9]. In addition, ripasudil could …
Number of citations: 15 link.springer.com
H Tanihara, T Inoue, T Yamamoto… - Acta …, 2015 - Wiley Online Library
… ripasudil precisely with relatively small enrolments because 5–30 days of washout period are enough length to dissolve the effect of ripasudil… of IOP treated with ripasudil over 24 hr, and …
Number of citations: 114 onlinelibrary.wiley.com
N Okumura, Y Okazaki, R Inoue… - … & visual science, 2015 - iovs.arvojournals.org
… The purpose of this study was to investigate the effect of ripasudil eye drops on corneal … administration of ripasudil. We also used a rabbit model to evaluate the effect of ripasudil on …
Number of citations: 45 iovs.arvojournals.org
H Fujimoto, Y Setoguchi, J Kiryu - Translational Vision Science …, 2021 - tvst.arvojournals.org
… The safety of ripasudil is well established, and since 2014 it has been … ripasudil may have broader application in the clinic. We assessed this by using the ROCK inhibitor ripasudil in …
Number of citations: 10 tvst.arvojournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.